2,4,6-Tribromo-1,3,5-triazine
Overview
Description
2,4,6-Tribromo-1,3,5-triazine is a chemical compound with the molecular formula C3Br3N3. It is a derivative of 1,3,5-triazine, where three bromine atoms are substituted at the 2, 4, and 6 positions of the triazine ring. This compound is known for its high reactivity and is used in various chemical applications due to its unique properties.
Mechanism of Action
Target of Action
1,3,5-triazines, a class of compounds to which 2,4,6-tribromo-1,3,5-triazine belongs, have been known to display important biological properties . For example, some 1,3,5-triazines are used clinically due to their antitumor properties .
Mode of Action
It’s known that 1,3,5-triazines interact with their targets via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
It’s known that 1,3,5-triazines can affect various biochemical pathways, leading to their diverse biological properties .
Pharmacokinetics
It’s known that this compound can be rapidly metabolized in both human and rat liver microsomes .
Result of Action
It’s known that this compound can contribute to high levels of 2,4,6-tribromophenol (2,4,6-tbp) in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromo-1,3,5-triazine typically involves the bromination of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds through a substitution mechanism where the chlorine atoms are replaced by bromine atoms.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale bromination reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and concentration of brominating agent, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromo-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted triazines where the bromine atoms are replaced by the nucleophiles.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the triazine ring.
Scientific Research Applications
2,4,6-Tribromo-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: The precursor to 2,4,6-tribromo-1,3,5-triazine, used in similar applications but with different reactivity due to the presence of chlorine atoms.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of melamine and related compounds.
2,4,6-Trinitro-1,3,5-triazine: An energetic material with applications in explosives and propellants.
Uniqueness: this compound is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and amino counterparts. Its high electrophilicity makes it particularly useful in nucleophilic substitution reactions, and its potential biological activities are of significant interest in research.
Properties
IUPAC Name |
2,4,6-tribromo-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYBUUMUUNCHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274819 | |
Record name | 2,4,6-Tribromo-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14921-00-7 | |
Record name | Cyanuric bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014921007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Tribromo-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANURIC BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6S2VES5UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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